2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine” is a type of aromatic heterocyclic compound . It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple method for the synthesis of imidazo pyrimidine-3-carbonitriles and 1,2,4-triazolo [4,3-a]pyrimidines derivatives involves a three-component one-pot condensation of various aromatic aldehydes, malononitrile and 2-aminobenzimidazole or 3-amino-1,2,4-triazole .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused bicyclic heterocycles that contain two nitrogen atoms . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . This process is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Palladium-Catalyzed Regioselective Arylation
A study by Li et al. (2003) presented an efficient method for the arylation of imidazo[1,2-a]pyrimidine at the 3-position with aryl bromides, facilitated by palladium catalysis. This process offers a one-step synthesis route for 3-arylimidazo[1,2-a]pyrimidines, expanding the utility of this heterocycle in synthetic chemistry (Li et al., 2003).
Synthetic Approaches and Functionalizations
Goel et al. (2015) provided a comprehensive overview of the decade's advancements in the synthesis and functionalization of imidazo[1,2-a]pyrimidines. This review highlighted various chemosynthetic methodologies, including multicomponent reactions, condensation, cyclizations, and bond formation strategies, illustrating the heterocycle's significant potential in drug development and medicinal chemistry (Goel et al., 2015).
Copper-Catalyzed Tandem Oxidative C–H Amination/Cyclizations
Pericherla et al. (2013) described a copper-catalyzed process for synthesizing imidazo[1,2-a]pyridines via tandem imine formation and intramolecular oxidative C–H bond amination/cyclizations. This method underscores the versatility of copper catalysis in constructing heterocyclic compounds, with potential implications for pharmaceutical development (Pericherla et al., 2013).
Regiospecific Synthesis
Katritzky et al. (2003) achieved regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines in yields of 35-92%. Their method involves the reaction of 2-aminopyridines or 2-(or 4-)aminopyrimidines, showcasing an efficient strategy for producing variously substituted imidazo[1,2-a]pyrimidines (Katritzky et al., 2003).
Synthesis and Anti-inflammatory Activity
Zhou et al. (2008) explored the anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives. Their work involved designing and synthesizing compounds with specific substitutions to enhance COX-2 selectivity, indicating the scaffold's relevance in developing new anti-inflammatory agents (Zhou et al., 2008).
Solid-Phase Synthesis
Kazzouli et al. (2003) reported on the solid-phase synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, demonstrating the utility of solid support in facilitating the condensation between α-bromoketone and 2-aminopyridine or 2-aminopyrimidine derivatives. This approach highlights the adaptability of solid-phase synthesis techniques in constructing complex heterocycles (Kazzouli et al., 2003).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been reported to have a wide range of applications in medicinal chemistry . They have been used in the development of covalent inhibitors, including KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors, which typically work by irreversibly binding to their target proteins . This suggests that this compound might affect the pathways involving its target proteins.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-proliferative activity against different human cancer cell lines . This suggests that this compound might have similar effects.
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives are known to involve various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies might be influenced by environmental factors such as temperature, light, and the presence of certain chemicals.
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . There is ongoing research into their potential uses, including as anti-inflammatory agents and antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being considered in this research .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQIFSCICSFMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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